molecular formula C11H16OS B12637754 2-iso-Butoxy-5-methylthiophenol

2-iso-Butoxy-5-methylthiophenol

Cat. No.: B12637754
M. Wt: 196.31 g/mol
InChI Key: BGGSZEAFJYOGTN-UHFFFAOYSA-N
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Description

2-iso-Butoxy-5-methylthiophenol is an organic compound with the molecular formula C11H16OS It is a derivative of thiophenol, characterized by the presence of an isobutoxy group and a methyl group attached to the thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxy-5-methylthiophenol typically involves the introduction of the isobutoxy and methyl groups onto the thiophenol ring. One common method is the alkylation of 5-methylthiophenol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-5-methylthiophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the thiol form.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the thiophenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophenol derivatives.

Scientific Research Applications

2-iso-Butoxy-5-methylthiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based biochemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iso-Butoxy-5-methylthiophenol involves its interaction with various molecular targets. The isobutoxy and methyl groups can influence the compound’s reactivity and binding affinity to different enzymes or receptors. The thiophenol moiety can participate in redox reactions, making it a potential candidate for antioxidant applications.

Comparison with Similar Compounds

Similar Compounds

    Thymol (2-isopropyl-5-methylphenol): Similar in structure but with an isopropyl group instead of an isobutoxy group.

    2-Butoxy-5-methylphenol: Similar but lacks the sulfur atom present in thiophenol.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

5-methyl-2-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C11H16OS/c1-8(2)7-12-10-5-4-9(3)6-11(10)13/h4-6,8,13H,7H2,1-3H3

InChI Key

BGGSZEAFJYOGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)S

Origin of Product

United States

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